2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-16-5-1-2-6-17(16)23-12-18(21)20(10-14-7-9-24-13-14)11-15-4-3-8-22-15/h1-9,13H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIUGXJUYHRORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CC2=CSC=C2)CC3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines elements from aromatic systems, including fluorophenyl, furan, and thiophene moieties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
- Molecular Formula : C18H16FNO3S
- Molecular Weight : 345.39 g/mol
- CAS Number : 2380041-19-8
Research into the biological activity of this compound suggests that it may act as a modulator of ion channels, particularly the TRPM8 (transient receptor potential melastatin 8) channel, which plays a significant role in sensory perception and pain pathways. The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's potency and selectivity toward these biological targets .
Biological Activity Overview
- Pain Modulation : Preliminary studies indicate that this compound may influence pain pathways by interacting with TRPM8 channels. This interaction could lead to potential analgesic effects, making it a candidate for pain management therapies.
- Anti-inflammatory Effects : The unique combination of thiophene and furan rings may contribute to anti-inflammatory properties, although specific studies are needed to confirm these effects in vivo.
- Inhibition of Enzymatic Activity : Similar compounds have shown significant inhibition of various enzymes, suggesting that this compound might also exhibit enzyme-inhibitory activities relevant to its pharmacological profile .
Research Findings and Case Studies
A detailed exploration of related compounds has provided insights into structure-activity relationships (SAR). For instance, the addition of a fluoro group on a phenyl ring has been shown to significantly increase the potency of inhibitors targeting α-l-fucosidases, indicating that fluorinated compounds can enhance biological activity .
Comparative Analysis Table
| Compound Name | CAS Number | Notable Features | Biological Activity |
|---|---|---|---|
| This compound | 2380041-19-8 | Contains fluorine; complex structure | Potential TRPM8 modulator |
| N-(3-chloro-4-fluorophenyl)-N-(thiophen-2-ylmethyl)oxalamide | 19262-68-1 | Chloro substituent; different activity profile | Varies |
| N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)oxalamide | 2034348-29-1 | Lacks fluorine; simpler structure | Baseline comparison |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
